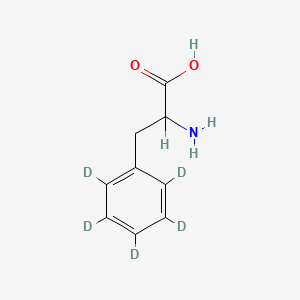

DL-Phenylalanine-d5

Descripción

Propiedades

IUPAC Name |

2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514739 | |

| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-89-7 | |

| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of DL-Phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of DL-Phenylalanine-d5, a deuterated isotopologue of the essential amino acid phenylalanine. Its primary application lies in its use as an internal standard for the precise quantification of phenylalanine in various biological matrices through mass spectrometry-based techniques. This document outlines its key characteristics, provides detailed experimental protocols for its analysis, and illustrates relevant metabolic pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a white solid at room temperature. The key physical and chemical data are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆D₅NO₂ | [1][2][3] |

| Molecular Weight | 170.22 g/mol | [3][4] |

| Appearance | Solid | [1][5] |

| Melting Point | 266-267 °C (decomposes) | [6] |

| Solubility | Slightly soluble in PBS (pH 7.2) | [1][2] |

| Storage Temperature | -20°C or Room temperature away from light and moisture | [1][4] |

| Stability | ≥ 4 years | [1] |

Identification and Purity

| Property | Value | Source(s) |

| CAS Number | 284664-89-7 | [1][2][4] |

| Synonyms | (±)-Phenyl-d5-alanine, DL-Phenyl-d5-alanine | [1][2][4] |

| Isotopic Purity | ≥98% to ≥99% deuterated forms (d₁-d₅) | [1][4][5] |

| Chemical Purity | ≥98% | [4] |

Experimental Protocols

This compound is predominantly utilized in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Analysis by LC-MS/MS using this compound as an Internal Standard

This protocol describes a general procedure for the quantification of phenylalanine in human plasma.

1. Sample Preparation

-

Standard and Internal Standard Preparation: Prepare stock solutions of both phenylalanine and this compound in a suitable solvent such as 0.1 M HCl or a mixture of water and methanol.

-

Calibration Curve: Create a series of calibration standards by spiking known concentrations of phenylalanine into a biological matrix devoid of the analyte (e.g., charcoal-stripped plasma). Add a fixed concentration of the this compound internal standard to each calibrator.

-

Sample Pre-treatment: To a known volume of plasma sample (e.g., 100 µL), add the internal standard solution.

-

Protein Precipitation: Precipitate proteins by adding a threefold volume of a cold organic solvent, such as acetonitrile or methanol.

-

Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Extraction: Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with two solvents is common:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid

-

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify phenylalanine and its deuterated internal standard. The precursor-to-product ion transitions are monitored. For example:

-

Phenylalanine: m/z 166.1 → 120.1

-

This compound: m/z 171.1 → 125.1

-

-

-

Data Analysis: The concentration of phenylalanine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.

NMR Spectroscopic Analysis

This protocol provides a general method for acquiring a proton (¹H) NMR spectrum of this compound.

1. Sample Preparation

-

Dissolution: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration will depend on the instrument's sensitivity, but typically ranges from 1-10 mg/mL.

-

Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte is added.

-

Transfer: Transfer the solution to an NMR tube.

2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Experiment: A standard one-dimensional ¹H NMR experiment is performed.

-

Parameters:

-

Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

-

Solvent Suppression: If using a protic solvent like D₂O, a solvent suppression technique (e.g., presaturation) may be necessary.

-

Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.

-

Relaxation Delay: A sufficient delay (e.g., 5 times the longest T₁) should be used for accurate quantification.

-

3. Data Processing and Analysis

-

Fourier Transform: The acquired free induction decay (FID) is Fourier transformed.

-

Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected.

-

Integration: The signals corresponding to the non-deuterated protons of this compound (e.g., the α- and β-protons) are integrated. The absence of signals in the aromatic region confirms the high isotopic purity.

-

Quantification: If an internal standard is used, the concentration of this compound can be calculated by comparing the integral of its signals to the integral of the known concentration of the internal standard.

Visualizations

Metabolic Pathway of Phenylalanine

Phenylalanine is a precursor for the synthesis of several important biomolecules, including the neurotransmitter dopamine. This compound can be used as a tracer to study this metabolic pathway.

Caption: Metabolic pathway from L-Phenylalanine to Dopamine.

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

Caption: Workflow for quantitative analysis using an internal standard.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. davuniversity.org [davuniversity.org]

- 3. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phenylalanine - Wikipedia [en.wikipedia.org]

Synthesis and Isotopic Purity of DL-Phenylalanine-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Phenylalanine-d5. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies and comparative data to support the production and quality control of this important isotopically labeled amino acid. This compound, in which the five hydrogen atoms on the phenyl ring are replaced with deuterium, is a crucial tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

I. Synthesis of this compound

The synthesis of this compound primarily involves the introduction of deuterium atoms onto the aromatic ring of phenylalanine. Several methods have been developed, with the most common being catalytic hydrogen-deuterium exchange and acid-catalyzed deuteration.

Palladium on Carbon (Pd/C) Catalyzed Hydrogen-Deuterium Exchange

This method is a widely used and efficient technique for deuterating aromatic compounds. It involves the use of a palladium catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O).

Experimental Protocol:

-

Reaction Setup: In a suitable pressure vessel, combine DL-Phenylalanine (1 equivalent), 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate), and deuterium oxide (D₂O, 99.8 atom % D or higher) as the solvent. The amount of D₂O should be sufficient to fully dissolve or suspend the reactants.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature ranging from 150°C to 200°C. The reaction is typically run for 24 to 72 hours with continuous stirring. Higher temperatures can lead to higher deuterium incorporation but may also increase the risk of side reactions or racemization at the alpha-carbon.[1]

-

Work-up: After cooling the reaction mixture to room temperature, the catalyst is removed by filtration through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure to remove the D₂O. The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

A similar procedure can be employed using Platinum on Carbon (Pt/C) as the catalyst.[1]

Acid-Catalyzed Deuteration

Strong deuterated acids can be used to directly exchange the protons on the aromatic ring of phenylalanine with deuterium. Deuterated sulfuric acid (D₂SO₄) is a common reagent for this purpose.

Experimental Protocol:

-

Reaction Setup: Dissolve DL-Phenylalanine (1 equivalent) in deuterated sulfuric acid (D₂SO₄, typically 80-95% in D₂O). The reaction is usually performed in a sealed tube or a flask equipped with a condenser.

-

Reaction Conditions: Heat the mixture at a temperature between 50°C and 80°C for an extended period, which can range from 2 to 5 days.[2] The progress of the deuteration can be monitored by taking small aliquots and analyzing them by NMR spectroscopy.

-

Work-up: Carefully quench the reaction by slowly adding the acidic mixture to ice-cold D₂O.

-

Purification: Neutralize the solution with a suitable base, such as ammonium hydroxide or sodium carbonate, to precipitate the this compound. The precipitate is then collected by filtration, washed with cold water, and dried. Recrystallization may be necessary to improve purity.

Enzymatic Synthesis

Enzymatic methods offer high specificity and can be used to produce enantiomerically pure L- or D-Phenylalanine-d5 if desired. For the synthesis of deuterated phenylalanine derivatives, enzymes like phenylalanine ammonia-lyases (PALs) can be employed.[3][4] These methods often start from a deuterated precursor.

General Workflow for Enzymatic Synthesis:

While a detailed protocol for the direct synthesis of this compound is less common, a general approach involves:

-

Precursor Synthesis: Chemical synthesis of a deuterated precursor, such as deuterated cinnamic acid.

-

Enzymatic Reaction: Incubation of the deuterated precursor with a suitable enzyme (e.g., PAL) and an ammonia source in a buffered solution.

-

Purification: The product is then isolated and purified from the reaction mixture using techniques like chromatography.

II. Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method can impact the yield and isotopic purity of the final product. The following table summarizes typical quantitative data for the described methods.

| Synthesis Method | Typical Yield (%) | Isotopic Purity (%D) | Advantages | Disadvantages |

| Pd/C Catalyzed H/D Exchange | 60 - 85 | > 98 | High isotopic purity, relatively simple procedure. | Requires pressure equipment, potential for catalyst poisoning. |

| Acid-Catalyzed Deuteration | 50 - 70 | 90 - 98 | Does not require specialized pressure equipment. | Requires handling of strong corrosive acids, longer reaction times.[2] |

| Enzymatic Synthesis | Variable | > 99 | High stereospecificity, mild reaction conditions. | Can be more expensive, may require synthesis of deuterated precursors. |

III. Isotopic Purity Analysis

Accurate determination of the isotopic purity of this compound is critical for its intended applications. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining isotopic enrichment. The phenylalanine is typically derivatized to increase its volatility for gas chromatography.

Experimental Protocol:

-

Derivatization: A common derivatization procedure involves the conversion of phenylalanine to its N-heptafluorobutyryl (HFB) phenylethylamine derivative.

-

Enzymatically convert this compound to phenylethylamine.

-

React the resulting phenylethylamine with a derivatizing agent such as heptafluorobutyric anhydride (HFBA).

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC): Use a capillary column suitable for amino acid derivative analysis (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the analyte from any impurities.

-

Mass Spectrometer (MS): Operate the mass spectrometer in electron ionization (EI) mode. Perform selected ion monitoring (SIM) to monitor the molecular ions (or characteristic fragment ions) of the unlabeled (d0) and deuterated (d5) derivatives.

-

-

Data Analysis: The isotopic enrichment is calculated from the relative intensities of the ion signals corresponding to the d0 and d5 species.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for determining the extent and position of deuteration.

Experimental Protocol:

-

Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O with a known internal standard like DSS or TSP).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of the signals corresponding to the aromatic protons (typically in the range of 7.2-7.4 ppm) compared to the signals of the aliphatic protons (α-CH and β-CH₂) indicates successful deuteration of the phenyl ring.

-

The percentage of deuteration can be calculated by comparing the integral of the residual aromatic proton signals to the integral of a non-deuterated internal standard or the aliphatic proton signals of the phenylalanine molecule itself.

-

-

²H NMR Analysis:

-

Acquiring a ²H (Deuterium) NMR spectrum can directly confirm the presence of deuterium on the aromatic ring.

-

IV. Mandatory Visualizations

Synthesis and Analysis Workflows

The following diagrams illustrate the key workflows for the synthesis and isotopic purity analysis of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for isotopic purity analysis of this compound.

This guide provides a foundational understanding of the synthesis and analysis of this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these methods to their specific laboratory conditions and research needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of DL-Phenylalanine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for DL-Phenylalanine-d5. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled amino acid in their studies.

Introduction

This compound is a stable, isotopically labeled form of the essential amino acid phenylalanine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This modification makes it an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in various research areas, including metabolism, proteomics, and pharmacokinetic studies. Maintaining the chemical and isotopic purity of this compound is critical for generating accurate and reproducible experimental data. This guide outlines the key factors influencing its stability and provides evidence-based recommendations for its proper storage and handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₉H₆D₅NO₂ |

| Molecular Weight | ~170.2 g/mol |

| Appearance | White to off-white solid/powder |

| Purity (Deuterated forms) | ≥98% |

| Solubility | Slightly soluble in PBS (pH 7.2) |

Stability Profile and Degradation Pathways

This compound is a chemically stable molecule under recommended storage conditions. However, like its non-labeled counterpart, it can be susceptible to degradation under certain environmental stressors. The primary degradation pathways for phenylalanine, which are expected to be similar for its deuterated analog, include enzymatic and chemical degradation.

Enzymatic Degradation

In biological systems, the primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. While this compound is often used in in-vitro applications where enzymatic degradation is not a concern, it is an important consideration for in-vivo studies.

Chemical Degradation

Chemical degradation of phenylalanine can occur through several mechanisms, including oxidation and Strecker-type degradation.

-

Oxidative Degradation: Phenylalanine can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of various byproducts.

-

Strecker Degradation: This reaction involves the interaction of an amino acid with a dicarbonyl compound, often formed during the Maillard reaction or lipid peroxidation. For phenylalanine, this can lead to the formation of phenylacetaldehyde, a volatile aroma compound.

The following diagram illustrates the major degradation pathway of phenylalanine to tyrosine.

Caption: Major metabolic pathway of Phenylalanine.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions from various suppliers.

| Supplier | Form | Storage Temperature | Duration | Special Conditions |

| Cayman Chemical | Solid | -20°C | ≥ 4 years[1] | - |

| Cambridge Isotope Laboratories | Solid | Room Temperature | Not specified[2][3] | Away from light and moisture[2][3] |

| MedchemExpress | Solid | 4°C | Not specified[4] | Sealed storage, away from moisture and light[4] |

| MedchemExpress | In Solvent | -80°C | 6 months[4] | Sealed storage, away from moisture and light[4] |

| MedchemExpress | In Solvent | -20°C | 1 month[4] | Sealed storage, away from moisture and light[4] |

Based on the available data, the following general recommendations can be made for the storage of this compound:

-

Short-term storage (weeks to months): For solid material, storage at 2-8°C is acceptable. If in solution, store at -20°C.

-

Long-term storage (months to years): For solid material, storage at -20°C is recommended to ensure maximum stability. For solutions, storage at -80°C is optimal.

It is crucial to protect the compound from light and moisture, regardless of the storage temperature. The use of amber vials and storage in a desiccator is highly recommended.

Experimental Protocols for Stability Testing

To ensure the integrity of this compound for its intended use, a stability testing protocol should be established. The following is a general experimental protocol for conducting a forced degradation study, which can be adapted based on specific laboratory requirements.

Objective

To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials

-

This compound

-

High-purity solvents (e.g., water, acetonitrile, methanol)

-

Acids (e.g., hydrochloric acid, sulfuric acid)

-

Bases (e.g., sodium hydroxide)

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Forced degradation study workflow.

Detailed Methodologies

1. Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a minimal amount of organic solvent if necessary) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid compound and a solution to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control sample (unstressed), using a validated stability-indicating HPLC-UV method. The method should be able to separate the parent compound from any potential degradation products.

-

Confirm the identity of any significant degradation products using LC-MS.

4. Data Evaluation:

-

Calculate the percentage of degradation for each stress condition.

-

Identify and, if possible, quantify the major degradation products.

-

Assess the mass balance to account for all the material.

Conclusion

This compound is a stable isotopically labeled compound that is essential for a wide range of research applications. Proper storage and handling are paramount to maintaining its integrity. This guide provides a comprehensive overview of the recommended storage conditions and a framework for conducting stability studies. By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental results. It is always recommended to consult the supplier's specific product information sheet for the most accurate and up-to-date storage recommendations.

References

Decoding the Certificate of Analysis for DL-Phenylalanine-d5: An In-depth Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like DL-Phenylalanine-d5 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and isotopic enrichment meet the stringent requirements for use in sensitive applications such as metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry. This guide will delve into the core components of a typical CoA for this compound, explaining the significance of each parameter and the analytical techniques employed for their determination.

Understanding the Basics: What is this compound?

This compound is a deuterated form of the essential amino acid phenylalanine. In this specific isotopologue, five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This mass shift allows it to be distinguished from its naturally occurring, non-labeled counterpart by mass spectrometry, making it an invaluable tool in various research applications.[1] The "DL" prefix indicates that the product is a racemic mixture, containing both the D- and L-enantiomers of the amino acid.

Quantitative Data Summary

A Certificate of Analysis presents key quantitative data in a clear and concise manner. The following tables summarize the typical specifications for this compound.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Chemical Name | DL-Phenylalanine-2,3,4,5,6-d5 |

| Synonyms | (±)-Phenyl-d5-alanine |

| CAS Number | 284664-89-7 |

| Molecular Formula | C₉H₆D₅NO₂ |

| Molecular Weight | 170.22 g/mol |

| Appearance | White to off-white solid |

Table 2: Quality Control Specifications

| Test | Specification |

| Chemical Purity (HPLC) | ≥98% |

| Isotopic Enrichment (Mass Spectrometry) | ≥98 atom % D |

| Identity (¹H NMR) | Consistent with structure |

| Identity (Mass Spectrometry) | Consistent with structure |

Experimental Protocols: A Closer Look at the Analytical Methods

To assure the quality of this compound, a series of rigorous analytical tests are performed. While a CoA may only state that the material "conforms to structure," understanding the underlying methodologies is crucial for the discerning scientist.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the chemical purity of a substance by separating it from any potential impurities.

Illustrative Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where phenylalanine absorbs, commonly 210 nm or 254 nm.

-

Procedure: A solution of this compound is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase of the column and the mobile phase. The detector measures the absorbance of the eluting components over time, generating a chromatogram. The purity is calculated by comparing the area of the main peak corresponding to this compound to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. For this compound, it is particularly useful for verifying the absence of protons on the phenyl ring.

Illustrative Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to excite the ¹H nuclei. The resulting signals are detected and Fourier transformed to produce a spectrum. For this compound, the spectrum is expected to show signals corresponding to the protons on the alpha-carbon, beta-carbon, and the amino group, but a significant reduction or absence of signals in the aromatic region (typically ~7.2-7.4 ppm), confirming the deuteration of the phenyl ring.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight and isotopic enrichment of this compound.

Illustrative Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) or a gas chromatography system (GC-MS).[2]

-

Ionization Mode: Electrospray ionization (ESI) is commonly used for amino acids.

-

Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ions produced from the sample. For this compound, the expected molecular ion peak would be at an m/z corresponding to its molecular weight of approximately 170.22.

-

Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the intensity of the peak for the fully deuterated molecule (d5) with the intensities of peaks corresponding to molecules with fewer deuterium atoms (d1-d4) and the non-labeled compound (d0). The percentage of the d5 species relative to the sum of all isotopic species gives the isotopic enrichment.

Visualizing the Workflow and Pathways

To further clarify the processes and applications related to this compound, the following diagrams illustrate the analytical workflow, the quality control logic, and a relevant metabolic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of DL-Phenylalanine-d5 in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Phenylalanine-d5 is a stable isotope-labeled form of the essential amino acid phenylalanine, in which five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it a powerful tool in scientific research, particularly in the fields of metabolomics, proteomics, and drug metabolism. Its primary application is as a tracer to study the in vivo kinetics of phenylalanine, including its conversion to tyrosine, and to measure rates of protein synthesis and breakdown. Furthermore, its distinct mass makes it an ideal internal standard for the accurate quantification of endogenous phenylalanine in biological samples using mass spectrometry. This guide provides a comprehensive overview of the applications of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

The following tables summarize quantitative data related to the use of this compound and the kinetics of phenylalanine in healthy adults. These values are derived from various studies and can serve as a reference for expected metabolic flux.

Table 1: Phenylalanine and Tyrosine Kinetics in Healthy Adults (Post-absorptive State)

| Parameter | Mean Flux Rate (μmol·kg⁻¹·h⁻¹) | Notes |

| Phenylalanine Flux (Whole Body Protein Breakdown) | 35 - 50 | Represents the rate of appearance of phenylalanine from protein breakdown. |

| Phenylalanine Hydroxylation to Tyrosine | 5 - 10 | The primary catabolic pathway for phenylalanine. |

| Phenylalanine Oxidation | 7 - 9 | Measured by the recovery of the isotopic label in expired CO₂. |

| Tyrosine Flux | 30 - 40 | Represents the rate of appearance of tyrosine from protein breakdown and phenylalanine hydroxylation. |

Table 2: Fractional Synthesis Rates (FSR) of Muscle Protein in Healthy Adults

| Condition | FSR (%·h⁻¹) using Phenylalanine Tracer | Notes |

| Resting (Fasted) | 0.051 ± 0.004 | Basal rate of mixed muscle protein synthesis.[1] |

| Fed State | 0.066 ± 0.005 | Protein synthesis rate after a meal.[1] |

| Post-exercise (24h) | 0.110 ± 0.010 | Elevated rate of muscle protein synthesis following aerobic exercise.[2] |

Table 3: Isotopic Enrichment of Phenylalanine in Human Studies

| Tracer Administered | Sample Matrix | Isotopic Enrichment (Tracer-to-Tracee Ratio) | Study Context |

| [²H₅]-phenylalanine | Plasma | Plateau reached within 2 hours | Primed, constant infusion study to measure whole-body protein turnover.[3] |

| [²H₅]-phenylalanine | Urine | Significantly higher than plasma | Demonstrates an isotope effect in renal tubular reabsorption.[2] |

| L-[1-¹³C]phenylalanine | Plasma | ~1.06 (Plasma:Urine ratio at steady state) | Intravenous infusion study.[2] |

| L-[ring-¹³C₆]phenylalanine | Muscle Tissue Fluid | Varies with feeding state | Used as a precursor pool for FSR calculations.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Measurement of Whole-Body Protein Synthesis and Phenylalanine Kinetics using Primed, Constant Infusion of [²H₅]-Phenylalanine

This protocol is adapted from studies investigating whole-body protein turnover in humans.[3]

1. Subject Preparation:

-

Subjects should fast overnight (8-10 hours) prior to the study.

-

Two intravenous catheters are placed in contralateral arm veins: one for tracer infusion and one for blood sampling.

2. Tracer Preparation and Administration:

-

A sterile solution of L-[ring-²H₅]-phenylalanine is prepared in 0.9% saline.

-

A priming dose of the tracer (e.g., 2 μmol·kg⁻¹) is administered as a bolus to rapidly achieve isotopic steady state in the plasma.[2]

-

Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate (e.g., 0.05 μmol·kg⁻¹·min⁻¹) for the duration of the study (typically 4-6 hours).[2]

3. Blood Sampling:

-

A baseline blood sample is collected before the tracer infusion begins.

-

Subsequent blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma phenylalanine.[2]

-

Blood samples are collected in heparinized tubes and immediately centrifuged at 4°C to separate the plasma. Plasma is then stored at -80°C until analysis.

4. Sample Preparation for GC/MS Analysis:

-

Plasma Deproteinization: To 1 mL of plasma, add 100 μL of an internal standard solution (e.g., L-[¹³C₆]-phenylalanine) of known concentration. Add 1 mL of 15% sulfosalicylic acid, vortex, and centrifuge to precipitate proteins.

-

Amino Acid Isolation: The supernatant containing free amino acids is passed through a cation exchange column (e.g., Dowex AG 50W-X8). After washing, the amino acids are eluted with ammonium hydroxide.

-

Derivatization: The eluted amino acids are dried under nitrogen. For GC-MS analysis, they are commonly derivatized to their N-heptafluorobutyryl isobutyl esters or t-butyldimethylsilyl (t-BDMS) derivatives.

5. GC/MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC/MS) is used for analysis.

-

GC Conditions: A capillary column (e.g., DB-5ms) is used with a temperature gradient program to separate the amino acid derivatives.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode with selected ion monitoring (SIM) to quantify the abundance of the unlabeled (m/z) and labeled (m/z+5 for [²H₅]-phenylalanine) ions.

-

Quantification: The isotopic enrichment (tracer-to-tracee ratio) is calculated from the ratio of the peak areas of the labeled and unlabeled phenylalanine.

6. Calculation of Phenylalanine Flux:

-

Phenylalanine flux (Q), representing the rate of appearance of phenylalanine from whole-body protein breakdown, is calculated using the steady-state dilution equation: Q = i * (Ep / Eᵢ - 1) where i is the infusion rate of the tracer, Ep is the isotopic enrichment of the plasma at plateau, and Eᵢ is the isotopic enrichment of the infusate.

Protocol 2: Measurement of Mixed Muscle Protein Fractional Synthesis Rate (FSR)

This protocol describes the measurement of FSR in human skeletal muscle.[2]

1. Study Design:

-

The primed, constant infusion of [²H₅]-phenylalanine is performed as described in Protocol 1.

-

Muscle biopsies are obtained from a skeletal muscle (e.g., vastus lateralis) at two time points during the infusion (e.g., at 2 hours and 6 hours) to measure the incorporation of the tracer into muscle protein.[2]

2. Muscle Biopsy Processing:

-

The muscle sample is immediately blotted free of blood, frozen in liquid nitrogen, and stored at -80°C.

-

A small portion of the muscle (~20 mg) is homogenized in perchloric acid.[2] The supernatant, containing the intracellular free amino acid pool (precursor pool), is collected. The protein pellet is washed and then hydrolyzed in 6M HCl at 110°C for 24 hours.

3. Sample Preparation and Analysis:

-

The isotopic enrichment of [²H₅]-phenylalanine in the intracellular free amino acid pool and in the protein hydrolysate is determined by GC/MS as described in Protocol 1.

4. Calculation of FSR:

-

FSR is calculated using the precursor-product equation: FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100 where E_p1 and E_p2 are the isotopic enrichments of protein-bound phenylalanine at the two biopsy time points, E_precursor is the mean isotopic enrichment of the precursor pool (intracellular free phenylalanine) between the two biopsies, and t is the time in hours between the biopsies.

Mandatory Visualization

Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involving phenylalanine.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid measurement of whole body and forearm protein turnover using a [2H5]phenylalanine model - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Racemic Mixtures in Isotopic Labeling: A Technical Guide for Drug Development Professionals

Abstract: The strategic use of isotopic labeling in drug development is a cornerstone of modern pharmaceutical research, enabling detailed investigation into metabolism, pharmacokinetics, and toxicology. When dealing with chiral drugs, which constitute a significant portion of pharmaceuticals, the complexity increases as these compounds are often synthesized and administered as racemic mixtures. This technical guide provides an in-depth exploration of the core principles and practices for handling isotopically labeled racemic mixtures. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key workflows and pathways to facilitate a comprehensive understanding of this critical subject.

Introduction to Racemic Mixtures and Isotopic Labeling

A significant number of pharmaceuticals are chiral molecules, existing as enantiomers—non-superimposable mirror images.[1][2] While possessing identical physicochemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles in the chiral environment of the human body.[1] Often, one enantiomer is responsible for the therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1]

Historically, many chiral drugs have been marketed as racemic mixtures , which are equimolar mixtures of two enantiomers.[1] The process of developing a single-enantiomer version of an existing racemic drug is known as a "chiral switch".[3]

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with an isotope. This can involve stable isotopes (e.g., ²H (deuterium, D), ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C).[4][5] This technique is invaluable in drug metabolism and pharmacokinetic (DMPK) studies as it allows for the tracking of a drug and its metabolites through biological systems.[5][6] When combined, the study of isotopically labeled racemic mixtures provides a powerful tool to investigate the distinct metabolic fates of individual enantiomers.

Synthesis of Isotopically Labeled Racemic Mixtures

The synthesis of an isotopically labeled racemic mixture is the foundational step. The choice of isotope and its position in the molecule is critical and depends on the intended application. For example, deuterium labeling at a site of metabolism can intentionally slow down the metabolic process, a phenomenon known as the kinetic isotope effect, which can be used to probe metabolic pathways.[7]

Case Study: Synthesis of Deuterium-Labeled Racemic Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that is typically sold as a racemic mixture, although the (S)-(+)-enantiomer is responsible for its pharmacological activity.[8][9] The following protocol outlines a multi-step synthesis to introduce a deuterium label into the ibuprofen molecule.[2][10][11][12][13]

Experimental Protocol: Synthesis of Deuterium-Labeled Racemic Ibuprofen

-

Objective: To synthesize racemic ibuprofen with a deuterium label in the acetyl group.

-

Materials:

-

Isobutylbenzene

-

Deuterated acetyl chloride (CD₃COCl)

-

Aluminum chloride (AlCl₃)

-

Sodium borohydride (NaBH₄)

-

Thionyl chloride (SOCl₂)

-

Magnesium turnings

-

Dry ice (solid CO₂)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Friedel-Crafts Acylation:

-

To a cooled (0 °C) solution of isobutylbenzene and deuterated acetyl chloride (CD₃COCl) in dichloromethane, slowly add aluminum chloride (AlCl₃).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by slowly adding ice-cold dilute HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain deuterated p-isobutylacetophenone.

-

-

Reduction of the Ketone:

-

Dissolve the deuterated p-isobutylacetophenone in methanol and cool to 0 °C.

-

Add sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction at room temperature for 1 hour.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer and concentrate to yield the deuterated alcohol.

-

-

Chlorination of the Alcohol:

-

React the deuterated alcohol with thionyl chloride (SOCl₂) in an appropriate solvent to form the corresponding chloride.

-

-

Grignard Reaction and Carboxylation:

-

Prepare the Grignard reagent by reacting the deuterated chloride with magnesium turnings in dry diethyl ether.

-

Pour the Grignard reagent over crushed dry ice (solid CO₂).

-

After the dry ice has sublimated, add dilute HCl to protonate the carboxylate.

-

Extract the deuterated ibuprofen with diethyl ether, dry the organic layer, and concentrate to obtain the final product.

-

-

Purification and Characterization:

-

Purify the crude product by recrystallization or column chromatography.

-

Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

-

Chiral Resolution of Isotopically Labeled Racemic Mixtures

Once the isotopically labeled racemic mixture is synthesized, the next critical step is the separation of the enantiomers, a process known as chiral resolution .[14] This allows for the individual study of each enantiomer's properties. Several techniques are available for chiral resolution, with the most common being diastereomeric salt crystallization and chiral chromatography.

Diastereomeric Salt Crystallization

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[15] Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[15]

Experimental Protocol: Chiral Resolution of Racemic Propranolol via Diastereomeric Salt Crystallization

-

Objective: To separate the enantiomers of racemic propranolol using a chiral resolving agent.

-

Materials:

-

Racemic propranolol hydrochloride

-

Dibenzoyl-L-tartaric acid (DBTA) as the resolving agent[16]

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Salt Formation:

-

Dissolve racemic propranolol hydrochloride in methanol.

-

In a separate flask, dissolve an equimolar amount of dibenzoyl-L-tartaric acid in methanol.

-

Mix the two solutions and stir. One of the diastereomeric salts will be less soluble and will precipitate out of the solution.

-

-

Isolation and Purification of the Diastereomeric Salt:

-

Collect the precipitated salt by filtration.

-

Wash the salt with a small amount of cold methanol to remove impurities.

-

The purity of the diastereomeric salt can be improved by recrystallization.

-

-

Liberation of the Enantiomer:

-

Dissolve the purified diastereomeric salt in a minimal amount of water.

-

Add a solution of NaOH to basify the solution, which will deprotonate the tartaric acid and liberate the free base of the propranolol enantiomer.

-

Extract the propranolol enantiomer with diethyl ether.

-

Dry the organic layer and evaporate the solvent to obtain the pure enantiomer.

-

-

Recovery of the Other Enantiomer:

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by acidification, extraction, and subsequent resolution with the opposite enantiomer of the resolving agent (e.g., dibenzoyl-D-tartaric acid).

-

-

Chiral Chromatography

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers.[17][18] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most common modalities.

Quantitative Comparison of Chiral Separation Techniques for Propranolol

| Technique | Chiral Stationary Phase | Mobile Phase | Resolution Factor (Rs) | Reference |

| HPLC | Amylose tris-(3,5-dimethylphenylcarbamate) | n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v) | 1.75 | [18][19] |

| SFC | Amylose tris(3-chloro-5-methylphenylcarbamate) | CO₂ / (Isopropanol:Methanol 50:50 with 0.1% isopropylamine) (75:25 v/v) | > 3.0 | [20] |

This table provides a comparative overview of the resolution of propranolol enantiomers using HPLC and SFC, demonstrating the high resolution achievable with both techniques.

Quantitative Data on Kinetic Resolution

Kinetic resolution is another method where a chiral catalyst or reagent reacts at different rates with the two enantiomers, leading to an enantioenriched product and unreacted starting material.[21]

| Racemic Substrate | Chiral Catalyst | Conversion (%) | Product ee (%) | Recovered Substrate ee (%) | Selectivity Factor (s) | Reference |

| 4-Substituted Chroman-2-one | (R,R)-Ru Catalyst | 50 | 91 ((R)-alcohol) | 88 ((S)-ester) | 62 | [22] |

This table presents quantitative data from a kinetic resolution study, illustrating the enantiomeric excess achieved for both the product and the unreacted starting material.

Analytical Techniques for Isotopically Labeled Racemic Mixtures

The analysis of isotopically labeled enantiomers requires sensitive and specific analytical methods. Chiral chromatography coupled with mass spectrometry (MS) is the gold standard for this purpose.

Experimental Protocol: Chiral HPLC-MS/MS Analysis of Racemic Warfarin and its Deuterated Internal Standard

-

Objective: To quantify the enantiomers of warfarin in a biological matrix using a deuterated internal standard.[1][6][23]

-

Instrumentation:

-

HPLC system with a chiral column (e.g., Astec CHIROBIOTIC® V)

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

-

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma sample, add 400 µL of a methanol/water solution containing a known concentration of warfarin-d₅ as the internal standard.

-

Vortex and centrifuge to precipitate proteins.

-

Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the chiral HPLC column.

-

Use a gradient elution with a mobile phase consisting of ammonium acetate in water (A) and acetonitrile (B) to separate the enantiomers of warfarin and warfarin-d₅.

-

-

Mass Spectrometric Detection:

-

Use the MS/MS in selected reaction monitoring (SRM) mode to detect and quantify the specific parent-to-daughter ion transitions for each warfarin enantiomer and its corresponding deuterated internal standard.

-

-

Quantification:

-

Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of each enantiomer in the unknown samples from the calibration curves.

-

-

Considerations for Deuterated Internal Standards and Matrix Effects

While deuterated internal standards are widely used, it is important to be aware of potential analytical challenges. The "isotope effect" can sometimes lead to a slight difference in retention time between the analyte and its deuterated counterpart.[24] If this occurs in a region of the chromatogram with significant matrix effects (ion suppression or enhancement), it can lead to inaccurate quantification.[4][25]

Illustrative Data on Differential Matrix Effects

| Analyte | Retention Time (min) | Matrix Effect (%) | Deuterated IS | Retention Time (min) | Matrix Effect (%) | Analyte/IS Ratio Bias (%) |

| Enantiomer R | 4.50 | 70 (Suppression) | Enantiomer R-d₃ | 4.45 | 50 (Suppression) | +28.6 |

| Enantiomer S | 4.80 | 95 (Minimal Suppression) | Enantiomer S-d₃ | 4.75 | 80 (Suppression) | +18.8 |

This hypothetical table illustrates how a small shift in retention time for a deuterated internal standard can lead to differential matrix effects and a bias in the calculated analyte concentration. It is crucial to evaluate matrix effects during method validation.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and biological pathways involved in the study of isotopically labeled racemic mixtures. The following diagrams are generated using the Graphviz DOT language.

General Workflow for Synthesis, Resolution, and Analysis

Caption: General workflow from synthesis to analysis.

Diastereomeric Salt Resolution

Caption: Diastereomeric salt resolution process.

Enantioselective Drug Metabolism Pathway

Caption: Enantioselective drug metabolism.

Conclusion

The integration of isotopic labeling with the study of racemic mixtures is a powerful strategy in modern drug development. It provides an unparalleled level of detail into the enantioselective pharmacokinetics and metabolism of chiral drugs. A thorough understanding of the principles of synthesis, chiral resolution, and advanced analytical techniques is paramount for researchers in this field. The detailed protocols, comparative quantitative data, and workflow visualizations provided in this guide serve as a comprehensive resource to aid in the design and execution of studies involving isotopically labeled racemic mixtures, ultimately contributing to the development of safer and more effective medicines.

References

- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. benchchem.com [benchchem.com]

- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemconnections.org [chemconnections.org]

- 10. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]

- 11. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]

- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 15. benchchem.com [benchchem.com]

- 16. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 19. researchgate.net [researchgate.net]

- 20. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 22. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 23. applications.emro.who.int [applications.emro.who.int]

- 24. benchchem.com [benchchem.com]

- 25. myadlm.org [myadlm.org]

An In-depth Technical Guide to Stable Isotope Labeling with Deuterium

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Stable Isotope Labeling with Deuterium

Stable isotope labeling with deuterium involves the strategic replacement of hydrogen atoms (¹H) with their heavier, non-radioactive isotope, deuterium (²H or D). This subtle modification has profound implications in drug discovery and metabolic research, primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it.[1] Consequently, chemical reactions involving the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted at that position.[1][2]

This principle is harnessed to intentionally alter the metabolic fate of drug candidates.[3] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds.[4][5] By selectively placing deuterium at these metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced.[6][7] This can lead to a cascade of favorable pharmacokinetic changes, including:

-

Increased Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life (t½) and increased overall exposure (Area Under the Curve - AUC).[7][8]

-

Reduced Toxic Metabolite Formation: By altering metabolic pathways, deuteration can decrease the production of harmful metabolites.[9]

-

Improved Therapeutic Profile: A more stable and predictable pharmacokinetic profile can lead to reduced dosing frequency, lower required doses, and potentially fewer side effects.[7][10]

Beyond its therapeutic applications, deuterium labeling is a powerful tool in mechanistic studies.[11] It is widely used in:

-

Metabolic Flux Analysis (MFA): To trace the flow of metabolites through biochemical pathways.[12][13][14]

-

Quantitative Mass Spectrometry: Deuterated compounds serve as ideal internal standards for accurate and precise quantification of analytes in complex biological matrices.[15][16]

-

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): To study protein conformation, dynamics, and interactions.[17][18]

Data Presentation

Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

The following table summarizes the impact of deuterium substitution on the pharmacokinetic profiles of several drugs.

| Deuterated Drug | Non-Deuterated Analog | Key Pharmacokinetic Improvement | Therapeutic Indication |

| Deutetrabenazine | Tetrabenazine | ~2-fold increase in the half-life of active metabolites.[9] | Chorea associated with Huntington's disease, Tardive dyskinesia[19] |

| d₃-Enzalutamide | Enzalutamide | In vitro intrinsic clearance was 49.7% and 72.9% lower in rat and human liver microsomes, respectively. In vivo, Cmax and AUC were 35% and 102% higher in rats.[6] | Prostate Cancer |

| d₉-Methadone | Methadone | 5.7- and 4.4-fold increase in AUC and Cmax in plasma, respectively, in mice. Clearance was significantly reduced.[8] | Postoperative Analgesia |

| Donafenib | Sorafenib | Deuteration can alter drug metabolism, improve pharmacokinetics, reduce the rate of drug metabolism, and prolong half-life.[20] | Cancer |

Kinetic Isotope Effect (KIE) in Enzymatic Reactions

The table below presents examples of observed deuterium kinetic isotope effects in various enzyme systems. The KIE is expressed as the ratio of the reaction rate with the hydrogen-containing substrate (kH) to the rate with the deuterium-containing substrate (kD).

| Enzyme System | Substrate | kH/kD (Kinetic Isotope Effect) |

| Cytochrome P450 (general) | Various drugs and xenobiotics | Typically ranges from 1 to 5, but can be higher in specific cases.[4][5] |

| Cytochrome P450 17A1 | Pregnenolone (hydroxylation) | 1.3[21] |

| Cytochrome P450 (amine N-dealkylation) | Various amines | Generally ≤ 2[4] |

| Glycerol-3-phosphate dehydrogenase | NADL | 1.5 - 3.1[22] |

| Aldehyde Oxidase | Carbazeran, Zoniporide | Varies depending on the specific substrate and experimental system.[23] |

| Malate Synthase | (methyl-²H₃)acetyl-CoA | 2.3 ± 0.3[24] |

| MabA (M. tuberculosis) | NADPH | 2.5 ± 0.1[24] |

Experimental Protocols

General Protocol for Deuterium Labeling via Catalytic H/D Exchange

This protocol describes a common method for introducing deuterium into organic molecules using a palladium catalyst and a deuterium source.[9]

Materials:

-

Substrate (molecule to be deuterated)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Deuterated solvent (e.g., D₂O, MeOD, AcOD-d₄)

-

Anhydrous solvent (if required for the non-deuterated reaction)

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask or sealed tube)

-

Stirring apparatus

-

Filtration apparatus (e.g., celite pad)

-

Rotary evaporator

-

Purification equipment (e.g., column chromatography, recrystallization apparatus)

-

Analytical instruments (NMR, Mass Spectrometer)

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve the substrate in the deuterated solvent.

-

Inert Atmosphere: Purge the vessel with an inert gas to remove air and moisture.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture. The catalyst loading is typically 5-10 mol%.

-

Reaction Conditions: Stir the reaction mixture vigorously at the desired temperature. The temperature can range from room temperature to elevated temperatures, depending on the substrate's reactivity. Reaction times can vary from a few hours to several days and should be monitored.

-

Reaction Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress. Analyze the aliquots using techniques such as ¹H NMR (to observe the disappearance of proton signals at specific positions) or Mass Spectrometry (to observe the increase in molecular weight).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the deuterated solvent.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude deuterated product can be purified using standard techniques such as column chromatography, recrystallization, or distillation to achieve the desired purity.

-

Characterization: Confirm the identity, purity, and extent of deuteration of the final product using ¹H NMR, ²H NMR, and Mass Spectrometry.

In Vivo Pharmacokinetic Study of a Deuterated Drug

This protocol outlines a general procedure for comparing the pharmacokinetic profiles of a deuterated drug and its non-deuterated counterpart in a rodent model.[9]

Materials:

-

Test compounds (deuterated and non-deuterated drug)

-

Vehicle for drug administration (e.g., saline, PEG400)

-

Experimental animals (e.g., Sprague-Dawley rats)

-

Dosing equipment (e.g., oral gavage needles)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system for bioanalysis

-

Pharmacokinetic analysis software

Methodology:

-

Animal Acclimation and Grouping: Acclimate the animals to the housing conditions for at least one week. Randomly assign animals to different treatment groups (e.g., non-deuterated drug, deuterated drug, vehicle control).

-

Dose Preparation: Prepare the dosing solutions of the deuterated and non-deuterated compounds in the appropriate vehicle at the desired concentration.

-

Drug Administration: Administer a single dose of the respective compound to each animal. For oral administration, use oral gavage.

-

Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), collect blood samples from each animal.

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites, if necessary) in plasma. A deuterated internal standard is typically used for accurate quantification.[15] Analyze the plasma samples to determine the drug concentrations at each time point.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data for each animal. Calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

t½: Elimination half-life.

-

-

Data Comparison: Statistically compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds to assess the impact of deuteration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Deuterium labeling in the drug discovery workflow.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflow.

Metabolic Flux Analysis (MFA) using deuterium labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bioscientia.de [bioscientia.de]

- 11. hwb.gov.in [hwb.gov.in]

- 12. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Deuterated drug - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Kinetic Solvent Isotope Effect in Human P450 CYP17A1 Mediated Androgen Formation: Evidence for a Reactive Peroxoanion Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

The Gold Standard for Measuring Protein Dynamics: A Technical Guide to DL-Phenylalanine-d5 in Protein Turnover Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of DL-Phenylalanine-d5 (d5-Phe) as a stable isotope tracer for quantifying protein turnover rates. This powerful technique is instrumental in understanding the dynamic processes of protein synthesis and degradation, offering critical insights for basic research and the development of novel therapeutics. By leveraging the principles of stable isotope labeling and mass spectrometry, researchers can accurately measure the fractional synthetic rate (FSR) of proteins in various biological systems.

Core Principles of Stable Isotope Labeling with this compound

The fundamental principle behind using d5-Phe for protein turnover studies lies in the introduction of a "heavy" labeled amino acid into a biological system and tracking its incorporation into newly synthesized proteins over time. Phenylalanine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet, making it an excellent tracer for protein synthesis.[1] The L-isomer of phenylalanine is the form incorporated into proteins.[2] While a DL-racemic mixture is administered, it is the L-phenylalanine-d5 that is utilized for protein synthesis. The D-isomer is not incorporated into proteins, though some microorganisms are capable of converting D-phenylalanine to L-phenylalanine.[3]

The five deuterium atoms on the phenyl ring of d5-Phe increase its mass by five atomic mass units compared to the naturally abundant, unlabeled ("light") phenylalanine. This mass difference is readily detectable by mass spectrometry (MS), allowing for the precise quantification of the ratio of labeled to unlabeled phenylalanine in both the precursor pool (free amino acids in plasma or tissue) and in protein hydrolysates.

The fractional synthetic rate (FSR) of a specific protein or a mixed protein pool is then calculated based on the rate of incorporation of the labeled amino acid. This provides a quantitative measure of the percentage of the protein pool that is newly synthesized per unit of time.

Experimental Methodologies

Two primary experimental approaches are employed for in vivo protein turnover studies using d5-Phe: the flooding dose method and the primed constant infusion method.

The Flooding Dose Technique

The flooding dose method involves the administration of a large, bolus dose of d5-Phe.[4][5] This technique is designed to rapidly and uniformly elevate the concentration of the labeled amino acid in the precursor pools (plasma and intracellular free amino acids), effectively "flooding" them.[6] This rapid equilibration minimizes the complexities of measuring the true precursor enrichment at the site of protein synthesis.[6]

Key Advantages:

-

Allows for the measurement of protein synthesis over short time periods.[4]

-

Simplifies the determination of precursor pool enrichment.[6]

Experimental Protocol: Flooding Dose for Muscle Protein Synthesis

-

Tracer Preparation: Prepare a sterile solution of this compound in saline. A typical dose for human studies is 1.5 mmol/kg body weight.[7]

-

Baseline Blood Sample: Collect a baseline blood sample to determine the natural isotopic abundance of phenylalanine.

-

Tracer Administration: Administer the d5-Phe solution intravenously over a short period (e.g., 2-5 minutes).

-

Tissue and Blood Sampling:

-

Collect blood samples at timed intervals (e.g., 5, 15, 30, 60 minutes) to monitor the plasma enrichment of d5-Phe.

-

Obtain tissue biopsies (e.g., muscle) at one or more time points after tracer administration to measure the incorporation of d5-Phe into tissue proteins. For acute measurements, a single biopsy after a short incorporation period (e.g., 30-90 minutes) is common.

-

-

Sample Processing:

-

Immediately freeze tissue samples in liquid nitrogen.

-

Separate plasma from blood samples by centrifugation.

-

Store all samples at -80°C until analysis.

-

Primed Constant Infusion

This method involves an initial priming dose of d5-Phe to rapidly increase plasma enrichment, followed by a continuous intravenous infusion of the tracer to maintain a steady-state isotopic enrichment in the precursor pools over a longer period.[8]

Key Advantages:

-

Suitable for measuring protein synthesis over several hours.

-

Allows for the assessment of both protein synthesis and breakdown.[9]

Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of d5-Phe enrichment is critical. GC-MS is a widely used and highly sensitive technique for this purpose.[10]

Detailed Protocol for Sample Preparation and GC-MS Analysis:

-

Protein Hydrolysis:

-

Precipitate proteins from plasma or tissue homogenates using an acid (e.g., perchloric acid).

-

Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

-

-

Amino Acid Purification:

-

Purify the amino acids from the hydrolysate using cation exchange chromatography.

-

-

Derivatization: Amino acids are polar and require derivatization to increase their volatility for GC analysis.[11] A common method for phenylalanine is enzymatic conversion to phenylethylamine followed by derivatization with heptafluorobutyric anhydride (HFBA).[10]

-

Enzymatic Conversion: Phenylalanine is converted to phenylethylamine using tyrosine decarboxylase.

-

HFBA Derivatization: The resulting phenylethylamine is derivatized with HFBA to form a volatile heptafluorobutyryl derivative.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS) to separate the derivatized phenylethylamine from other compounds.[12] The oven temperature is programmed to ramp up to ensure good separation.[12]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Use selective ion monitoring (SIM) to monitor the ions corresponding to the unlabeled (m/z 104) and d5-labeled (m/z 109) phenylethylamine fragments.

-

-

Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the peak area of the labeled ion to the sum of the peak areas of the labeled and unlabeled ions.

Data Presentation and Calculation of Fractional Synthetic Rate (FSR)

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Typical d5-Phenylalanine Enrichment and FSR Values

| Parameter | Typical Value | Reference |

| Plasma d5-Phe Enrichment (Atom Percent Excess) | ||

| - Flooding Dose (peak) | 10 - 20% | [10] |

| - Constant Infusion (plateau) | 5 - 10% | [8] |

| Muscle Protein-Bound d5-Phe Enrichment (Atom Percent Excess) | ||

| - After 90 min Flooding Dose | 0.01 - 0.05% | [10] |

| Fractional Synthetic Rate (FSR) (%/hour) | ||

| - Human Vastus Lateralis Muscle (rest) | 0.080 ± 0.007 | [1] |

| - Human Vastus Lateralis Muscle (post-exercise) | 0.110 ± 0.010 | [1] |

| - Human Soleus Muscle (rest) | 0.086 ± 0.008 | [1] |

| - Human Soleus Muscle (post-exercise) | 0.123 ± 0.008 | [1] |

FSR Calculation:

The FSR is calculated using the following formula:

FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100

Where:

-

E_p is the enrichment of d5-Phe in the protein-bound pool (Atom Percent Excess).

-

E_precursor is the average enrichment of d5-Phe in the precursor pool (plasma or intracellular free amino acid) over the incorporation period (Atom Percent Excess).

-

t is the incorporation time in hours.

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the experimental and biological processes involved.

Applications in Research and Drug Development

The measurement of protein turnover using d5-Phe has broad applications:

-

Physiology and Metabolism: Understanding the effects of nutrition, exercise, and aging on muscle protein synthesis.[1]

-